5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide
CAS No.:
Cat. No.: VC20726040
Molecular Formula: C11H11BrN2O2S2
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O2S2 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C11H11BrN2O2S2/c1-7-6-13-4-3-9(7)14-18(15,16)10-5-11(12)17-8(10)2/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | SHVABVQPFAXFKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
Introduction
| Feature | Description |
|---|---|
| Thiophene core | Bromine at C5 and methyl at C2; electron-deficient due to sulfur atoms |
| Sulfonamide linkage | Connects thiophene to pyridine; facilitates hydrogen bonding |
| Pyridine substituent | 3-Methyl group at C3 of pyridine; enhances lipophilicity and stability |
Synthesis and Preparation Methods
The synthesis of this compound typically involves sequential functionalization of the thiophene ring and coupling with the pyridine derivative.
Core Thiophene Functionalization
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Bromination of 2-methylthiophene:
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Reagents: Bromine (Br₂) in acetic acid or dichloromethane.
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Conditions: Room temperature to 50°C, 2–4 hours.
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Yield: ~85% (based on analogous bromothiophene syntheses).
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Sulfonation:
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Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).
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Conditions: 0–5°C to minimize side reactions.
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Yield: ~75–80%.
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Coupling with 3-Methylpyridin-4-amine
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Amine Coupling:
Table 1: Comparative Synthesis Yields for Sulfonamide Derivatives
Chemical Reactivity and Functionalization
The bromine atom at C5 and the electron-rich pyridine moiety enable diverse transformations.
Suzuki-Miyaura Cross-Coupling
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Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/water (4:1), 85–95°C, 24–30 hours.
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Substituent Effects:
Electrophilic Aromatic Substitution
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Nitration: HNO₃/H₂SO₄ yields 5-bromo-4-nitro derivatives (58% yield).
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Reductive Debromination: Pd/C (10 wt%) in ethanol removes bromine (85% yield).
| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Source |
|---|---|---|---|---|
| 5-Bromo-N-propylthiophene-2-sulfonamide | NDM-1-KP ST147 | 0.39 | 0.78 | |
| 5-Bromo-3-iodo-pyrazolo[3,4-b]pyridine derivatives | S. aureus, E. coli | 2–8 | 4–16 |
Physical and Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| LogP | 4.33 | |
| Polar Surface Area | 52.73 Ų | |
| Key IR Peaks | S=O stretch (1250–1300 cm⁻¹) | |
| ¹H-NMR (DMSO-d₆) | δ 2.45 (CH₃), 7.15–7.30 (aromatic H) |
Comparative Analysis with Structural Analogues
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